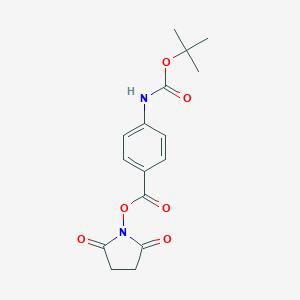

Boc-PABA-OSu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

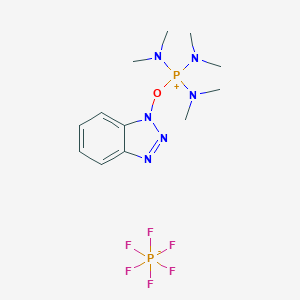

Boc-PABA-OSu is a chemical compound with the molecular formula C16H18N2O6 and a molecular weight of 334.33 . It is also known as Boc-4-Abz-OSu or Boc-4-Aminobenzoic acid N-hydroxysuccinimide ester .

Molecular Structure Analysis

The InChI key for Boc-PABA-OSu is CVLCMHYNOJASNT-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O .Chemical Reactions Analysis

Boc-PABA-OSu is used in the protection of amines, a process that plays a pivotal role in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .It should be stored at 2-8ºC . More specific physical and chemical properties data is not available .

Safety and Hazards

Mechanism of Action

Target of Action

Boc-PABA-OSu, a derivative of para-aminobenzoic acid (PABA), has been found to have potential therapeutic applications . PABA-based therapeutic chemicals are the primary focus of several studies, suggesting their potential as therapeutic agents in future clinical trials . .

Mode of Action

It is known that paba-based compounds have been observed to possess anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties This suggests that Boc-PABA-OSu may interact with its targets to induce these effects

Biochemical Pathways

Paba is known to be a crucial component in the synthesis of folate, a vitamin required for dna synthesis and replication Therefore, it is plausible that Boc-PABA-OSu may influence pathways related to DNA synthesis and replication

Result of Action

Paba-terminated dendrimers have been found to express enhanced radical and radical cation scavenging properties in relation to paba alone . In cellular tests, these dendrimers were found to suppress and reduce the proliferation of the human melanoma cell line

Action Environment

It is known that paba analogs have been discovered to possess protective properties against ultraviolet (uv) radiation This suggests that environmental factors such as UV radiation may influence the action of Boc-PABA-OSu

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h4-7H,8-9H2,1-3H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLCMHYNOJASNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562692 |

Source

|

| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-PABA-OSu | |

CAS RN |

120465-50-1 |

Source

|

| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.